

Technical Monograph: 4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide

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Compound of Interest

Compound Name:	4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
CAS No.:	74668-38-5
Cat. No.:	B255570

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Mechanisms of Chemical Reactivity & Biological Interaction

Part 1: Executive Summary & Structural Logic

Compound Identity:

- IUPAC Name: **4-chloro-N-(2-hydroxypropyl)benzenesulfonamide**^[1]
- CAS Registry: 74668-38-5^{[1][2][3]}
- Molecular Formula: C
H
ClNO
S^{[2][3]}

- Molecular Weight: 249.71 g/mol [2]

Core Classification: This compound represents a secondary sulfonamide scaffold featuring a p-chlorophenyl tail and a 2-hydroxypropyl headgroup. In drug discovery, it serves two primary roles:

- **Synthetic Intermediate:** A precursor for generating complex sulfonamide derivatives via the hydroxyl handle or palladium-catalyzed cross-coupling at the aryl chloride.
- **Process Impurity/Metabolite:** A degradation product formed during the synthesis or metabolism of N-propyl substituted sulfonamides (e.g., analogs of chlorpropamide), where oxidation of the alkyl chain or reaction with isopropanolamine impurities occurs.

Part 2: Mechanism of Action (Chemical & Biological)

Since this compound is an intermediate, its "mechanism" is defined by its reactivity profile and pharmacophore interactions.

Chemical Mechanism: Synthetic Reactivity

The molecule possesses three distinct reactive centers that define its utility in medicinal chemistry workflows:

- **Site A (Sulfonamide Nitrogen):** The -NH- proton is acidic (pKa 10-11). It acts as a hydrogen bond donor in protein active sites and can be alkylated under basic conditions.
- **Site B (Secondary Alcohol):** The 2-hydroxy group allows for esterification, oxidation to a ketone (creating a reactive electrophile), or conversion to a leaving group (mesylate/tosylate) for cyclization reactions.
- **Site C (Aryl Chloride):** The C-Cl bond is deactivated but susceptible to oxidative addition by Palladium(0) species, enabling Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to expand the scaffold.

Biological Mechanism: Structure-Activity Relationship (SAR)

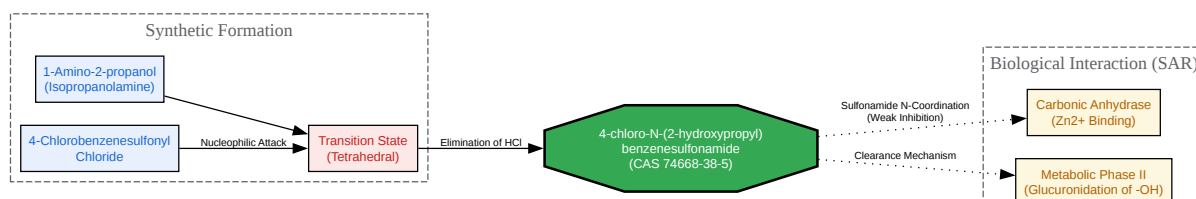
While not a potent drug itself, the structure exhibits specific biological liabilities and activities based on the Sulfonamide Class Effect:

- Carbonic Anhydrase (CA) Inhibition:
 - Mechanism: The sulfonamide moiety () mimics the transition state of hydration. The nitrogen coordinates with the Zinc ion () in the CA active site.
 - Efficacy Constraint: Secondary sulfonamides (N-substituted) like this compound are generally weaker inhibitors than primary sulfonamides (). However, the hydroxyl group on the propyl chain can provide secondary anchor points via H-bonding, potentially retaining weak to moderate affinity for CA isoforms (e.g., CA II).
- Antibacterial Activity (Folate Pathway):
 - Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS).
 - Constraint: This mechanism strictly requires a primary aromatic amine (-aniline) group. Since this compound has a -chloro group, it lacks antibacterial efficacy via the folate pathway.
- Toxicological Mechanism (Haptenization):
 - Sulfonamides are known sensitizers. Metabolic oxidation of the sulfonamide nitrogen (N-hydroxylation) can lead to reactive nitroso intermediates, potentially causing hypersensitivity reactions (Stevens-Johnson Syndrome), although the -chloro substitution reduces this risk compared to

-amino compounds.

Part 3: Visualization of Mechanisms

The following diagram illustrates the synthetic formation of the compound and its potential biological interaction points.



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Caption: Figure 1. Synthetic pathway via sulfonyl chloride aminolysis and predicted biological interaction map highlighting Zinc coordination and metabolic clearance.

Part 4: Experimental Protocols

Protocol A: Synthesis & Purification

Objective: High-yield synthesis of **4-chloro-N-(2-hydroxypropyl)benzenesulfonamide** for use as a reference standard.

Reagents:

- 4-Chlorobenzenesulfonyl chloride (1.0 eq)
- 1-Amino-2-propanol (1.1 eq)
- Triethylamine (Et
N) (1.2 eq)

- Dichloromethane (DCM) (Solvent)

Workflow:

- Preparation: Dissolve 1-amino-2-propanol (1.1 eq) and Et N (1.2 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.
- Addition: Dropwise add a solution of 4-chlorobenzenesulfonyl chloride (1.0 eq) in DCM over 30 minutes. Maintain temperature < 5°C to prevent bis-sulfonylation.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
- Quench: Add water to dissolve triethylammonium chloride salts.
- Extraction: Separate organic layer. Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, then Brine.
- Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Crystallization: Recrystallize from Ethanol/Water to obtain white needles.

Protocol B: Analytical Characterization (QC)

Objective: Validate identity and purity.

Parameter	Specification	Method
Appearance	White to off-white crystalline solid	Visual
Purity	> 98.0%	HPLC (C18, ACN/Water Gradient)
Mass Spec	[M+H] ⁺ = 250.03 m/z (Cl isotope pattern)	LC-MS (ESI+)
¹ H NMR	7.8 (d, 2H), 7.5 (d, 2H), 4.9 (br s, NH), 3.8 (m, 1H), 2.9 (m, 2H), 1.1 (d, 3H)	400 MHz DMSO-d ₆

Part 5: References

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. *Nature Reviews Drug Discovery*, 7(2), 168-181. [Link](#)
- ChemScene. (2024). Product Data Sheet: **4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide** (CAS 74668-38-5).^{[1][2][3]} ChemScene. [Link](#)
- Sigma-Aldrich. (2024). Sulfonamide Synthesis and Reactivity Guide. Merck KGaA. [Link](#)
- DrugBank Online. (2024). Sulfonamide Class Pharmacology and Structure-Activity Relationships. [Link](#)

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Sources

- 1. N-(2-hydroxypropyl) methacrylamide | Sigma-Aldrich [sigmaaldrich.com]

- [2. 4-Chloro-N-\(2-hydroxypropyl\)benzenesulfonamide](#) , Package: 1g , Laibo Chem - [orionprodutoscientificos \[orionprodutoscientificos.com.br\]](http://orionprodutoscientificos.com.br)
- [3. Organic Halides](#) | [CymitQuimica \[cymitquimica.com\]](http://CymitQuimica.com)
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